
(5-methyl-1H-1,2,3-triazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-methyl-1H-1,2,3-triazol-4-yl)methanamine: is a heterocyclic organic compound that contains a triazole ring substituted with a methyl group at the 5-position and a methanamine group at the 4-position
Wirkmechanismus
Target of Action
Triazole derivatives are known to exhibit significant pharmacological activities . They are often involved in binding to the active site of enzymes .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.
Biochemical Pathways
Triazole derivatives have been shown to have a wide range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Triazole derivatives have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, antineoplastic, anticonvulsant, antiproliferative, and antiviral activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cycloaddition Reaction: One common method for synthesizing (5-methyl-1H-1,2,3-triazol-4-yl)methanamine involves a cycloaddition reaction between an alkyne and an azide. This reaction is typically carried out under copper-catalyzed conditions (CuAAC) to form the triazole ring.
Methylation: The triazole ring can be methylated at the 5-position using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale cycloaddition reactions followed by methylation and amination steps. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (5-methyl-1H-1,2,3-triazol-4-yl)methanamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form different reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with additional hydrogen atoms.
Substitution Products: Substituted derivatives with various functional groups replacing the methanamine group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: (5-methyl-1H-1,2,3-triazol-4-yl)methanamine is used as a ligand in coordination chemistry for the development of novel catalysts.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques for labeling and tracking biomolecules in biological systems.
Enzyme Inhibition:
Medicine:
Drug Development: this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Activity: The compound exhibits antimicrobial properties and is studied for its potential use in treating infections.
Industry:
Chemical Synthesis: The compound is used as an intermediate in the synthesis of various industrial chemicals.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Vergleich Mit ähnlichen Verbindungen
(1H-1,2,3-triazol-4-yl)methanamine: Lacks the methyl group at the 5-position, resulting in different chemical and biological properties.
(5-phenyl-1H-1,2,3-triazol-4-yl)methanamine: Contains a phenyl group instead of a methyl group, leading to different reactivity and applications.
(5-ethyl-1H-1,2,3-triazol-4-yl)methanamine: Contains an ethyl group at the 5-position, which affects its steric and electronic properties.
Uniqueness: (5-methyl-1H-1,2,3-triazol-4-yl)methanamine is unique due to the presence of the methyl group at the 5-position, which influences its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets and improve its stability in various chemical reactions.
Eigenschaften
IUPAC Name |
(5-methyl-2H-triazol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-3-4(2-5)7-8-6-3/h2,5H2,1H3,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYYCTFJYZYMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933692-48-9 |
Source


|
| Record name | (5-methyl-1H-1,2,3-triazol-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 5-{[(3-bromophenyl)formohydrazido]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2908125.png)
![3-(5-methylfuran-2-yl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2908128.png)
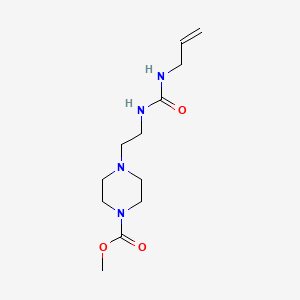
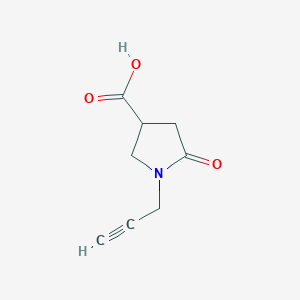
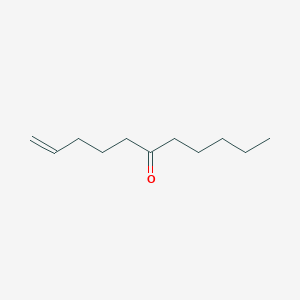
![3,4-dichloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2908134.png)
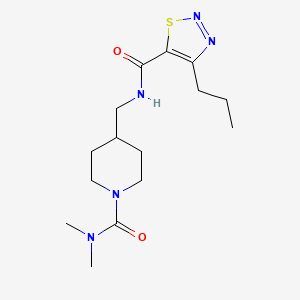
![(E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-2-yl)-2-phenylethyl]but-2-enamide](/img/structure/B2908138.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2908139.png)
![6-(4-Fluorophenyl)-2-{[1-(oxane-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2908140.png)
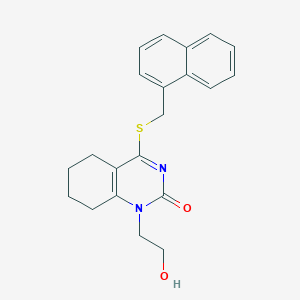
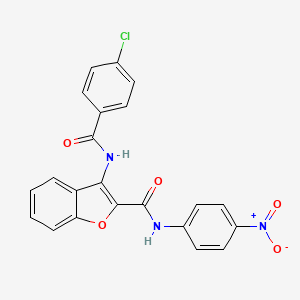
![N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-N-methylbut-2-ynamide](/img/structure/B2908145.png)

